4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic organic compound with the molecular formula C10H10N2O and a molecular weight of 174203
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the cyclization of a suitable pyridine derivative under specific reaction conditions, such as the use of strong bases or acids to facilitate the formation of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It may be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
1,2-Dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Uniqueness: 4-Cyclopropyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyclopropyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-8(7-2-3-7)9(5-11)10(13)12-6/h4,7H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYDGUICOMJCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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